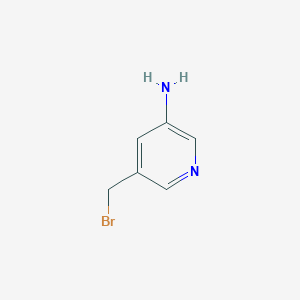

5-(Bromomethyl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2 |

|---|---|

Molecular Weight |

187.04 g/mol |

IUPAC Name |

5-(bromomethyl)pyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,8H2 |

InChI Key |

AODVXEWJBJZNKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1N)CBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Bromomethyl Pyridin 3 Amine

Reactivity of the Bromomethyl Group

The C-Br bond in the bromomethyl substituent is polarized, with the carbon atom bearing a partial positive charge (δ+) and the more electronegative bromine atom a partial negative charge (δ-). This electrophilic carbon is susceptible to attack by a wide range of nucleophiles. Furthermore, the position of this group on the pyridine (B92270) ring, akin to a benzylic position, allows for potential stabilization of reaction intermediates through resonance involving the aromatic system.

The primary reaction pathway for the bromomethyl group is nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a nucleophile. This substitution can proceed through two main mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway.

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center. Given that the carbon of the bromomethyl group is primary-like and relatively unhindered, the SN2 pathway is often preferred.

The SN1 mechanism involves a two-step process. First, the leaving group departs to form a carbocation intermediate. This is the rate-determining step. In the second step, the nucleophile attacks the carbocation. This pathway is favored by conditions that stabilize the carbocation, such as polar protic solvents, and by weaker nucleophiles. The pyridyl-methyl carbocation intermediate derived from 5-(Bromomethyl)pyridin-3-amine would experience some degree of resonance stabilization from the pyridine ring, making an SN1 pathway plausible under appropriate conditions.

The choice between the SN1 and SN2 pathway is therefore dependent on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

This compound readily reacts with primary and secondary amines via nucleophilic substitution to form more substituted amine derivatives. Due to the high nucleophilicity of most amines, this reaction typically proceeds through an SN2 mechanism. A significant challenge in this reaction is the potential for over-alkylation. The initial product, a secondary amine, is itself a nucleophile and can compete with the starting amine to react with another molecule of this compound, leading to the formation of a tertiary amine. This tertiary amine can be further alkylated to yield a quaternary ammonium (B1175870) salt. To favor the formation of the desired secondary amine, a large excess of the reactant amine is often employed.

| Reactant Amine (Nucleophile) | Expected Major Product | Potential Byproducts |

|---|---|---|

| Methylamine (CH₃NH₂) | N-((5-aminopyridin-3-yl)methyl)methanamine | Tertiary amine, Quaternary salt |

| Diethylamine ((CH₃CH₂)₂NH) | N-((5-aminopyridin-3-yl)methyl)-N-ethylethanamine | Quaternary salt |

| Piperidine (B6355638) (C₅H₁₀NH) | 3-(piperidin-1-ylmethyl)pyridin-5-amine | Quaternary salt |

| Aniline (B41778) (C₆H₅NH₂) | N-((5-aminopyridin-3-yl)methyl)aniline | Tertiary amine, Quaternary salt |

Ethers can be synthesized from this compound by reaction with alcohols. For this reaction to proceed efficiently, the alcohol is typically deprotonated by a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide anion is a strong nucleophile and reacts via an SN2 mechanism in what is known as the Williamson ether synthesis. Using a neutral alcohol as the nucleophile is also possible, particularly with heating, in a process called solvolysis. Under these conditions, the reaction may proceed through an SN1 mechanism due to the weaker nucleophilicity of the neutral alcohol.

| Reactant Alcohol/Alkoxide | Reaction Type | Expected Ether Product |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | Williamson (SN2) | 3-(methoxymethyl)pyridin-5-amine |

| Ethanol (CH₃CH₂OH) | Solvolysis (SN1) | 3-(ethoxymethyl)pyridin-5-amine |

| Sodium phenoxide (NaOC₆H₅) | Williamson (SN2) | 3-(phenoxymethyl)pyridin-5-amine |

| Sodium tert-butoxide (NaOC(CH₃)₃) | Williamson (SN2) | 3-(tert-butoxymethyl)pyridin-5-amine |

The reaction with sodium azide (B81097) (NaN₃) provides a highly efficient method for introducing a primary amine group. The azide ion (N₃⁻) is an excellent nucleophile and reacts cleanly with substrates like this compound via an SN2 mechanism to form an organic azide, 5-(azidomethyl)pyridin-3-amine. This method is advantageous as it avoids the over-alkylation problems associated with using ammonia (B1221849) or primary amines as nucleophiles. The resulting organic azide is a stable intermediate that can be readily and cleanly reduced to the corresponding primary amine, in this case, (5-aminopyridin-3-yl)methanamine, using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

| Step | Reagent | Intermediate/Product | Mechanism/Reaction Type |

|---|---|---|---|

| 1 | Sodium Azide (NaN₃) | 5-(azidomethyl)pyridin-3-amine | SN2 Substitution |

| 2 | LiAlH₄ or H₂/Pd | (5-aminopyridin-3-yl)methanamine | Reduction |

The electrophilic nature of the bromomethyl group allows it to react with a variety of other nucleophiles. These reactions further highlight the utility of this compound as a building block for introducing the (5-aminopyridin-3-yl)methyl moiety into different molecular scaffolds.

Cyanide: Reaction with sodium or potassium cyanide (NaCN, KCN) yields the corresponding nitrile, (5-aminopyridin-3-yl)acetonitrile. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Thiols: Thiolates (RS⁻), generated from thiols (RSH) and a base, are potent nucleophiles that react to form thioethers (sulfides).

Carboxylates: The conjugate base of a carboxylic acid (RCOO⁻) can act as a nucleophile to displace the bromide, forming an ester.

Electrochemical methods can be used to induce reactions that are otherwise difficult to achieve. The electrochemical reduction of alkyl halides, including benzylic and pyridylic halides, can lead to the formation of a carbon-carbon bond. The process involves the transfer of an electron to the C-Br bond, causing its cleavage and the formation of a pyridyl-methyl radical and a bromide ion. Two of these radicals can then dimerize in a homocoupling reaction to form a new C-C bond. In the case of this compound, this would be expected to yield 1,2-bis(5-aminopyridin-3-yl)ethane. This reaction provides a direct route to symmetrically coupled products.

| Starting Material | Reaction Type | Expected Product |

|---|---|---|

| This compound | Electrochemical Reduction/Dimerization | 1,2-bis(5-aminopyridin-3-yl)ethane |

Nucleophilic Substitution Reactions (SN1/SN2)

Reactivity of the Pyridine Amine Functionality

The exocyclic amine group at the C3 position of this compound is a key functional handle that imparts a range of reactivities, allowing for diverse chemical transformations. Its nucleophilic character and its electronic influence on the pyridine ring are central to its chemical behavior.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The primary amine of this compound readily undergoes reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry and materials science for modifying the compound's properties.

Acylation: The reaction of a primary amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, is a standard method for amide synthesis. For instance, in a closely related analogue, 5-bromo-2-methylpyridin-3-amine (B1289001) reacts with acetic anhydride in the presence of an acid catalyst to yield the corresponding N-acetylated pyridine derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation highlights the nucleophilicity of the amino group, which attacks the electrophilic carbonyl carbon of the acylating agent. The reaction typically proceeds under mild conditions and can be used to protect the amine or to introduce new functional groups. mdpi.com

Sulfonylation: The synthesis of sulfonamides is commonly achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comeurjchem.com The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. Pyridine is often used as the base and/or solvent in these reactions. cbijournal.comeurjchem.com The reaction of this compound with various aryl or alkyl sulfonyl chlorides is expected to proceed efficiently to afford the corresponding sulfonamides. This method is a cornerstone for the synthesis of a wide array of biologically active compounds. eurjchem.comucl.ac.uk While traditional methods often use sulfonyl chlorides, newer methods have been developed using alternative reagents like p-nitrophenylsulfonates to overcome challenges with unstable starting materials. nih.gov

Table 1: Representative Amide and Sulfonamide Formation Reactions

| Starting Amine Analogue | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Acetic Anhydride | Amide | mdpi.com |

| Aryl Primary Amine | Aryl Sulfonyl Chloride | Sulfonamide | cbijournal.com |

| Pyridine-based Amines | Sulfonyl Chloride | Sulfonamide | eurjchem.com |

Condensation Reactions

The primary amine functionality allows this compound to participate in condensation reactions, forming C-N double bonds (imines or Schiff bases) with aldehydes and ketones. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. These imine intermediates can be further reduced to form secondary amines or used in subsequent cyclization or addition reactions.

Mechanistically, the oxidation of amines to imines can be catalyzed by quinoenzymes, which involves the initial condensation of the amine with a quinone, followed by a 1,5-proton shift to generate an imine intermediate. nih.gov This principle of condensation followed by further reaction is a powerful tool in organic synthesis. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring Directed by the Amine Group

Electrophilic aromatic substitution (SEAr) on the pyridine ring is a challenging transformation. The nitrogen heteroatom is highly electronegative, which deactivates the ring towards electrophilic attack, making it much less reactive than benzene (B151609). wikipedia.orgquimicaorganica.orgorganicchemistrytutor.com This deactivation is exacerbated by the fact that many electrophilic reaction conditions (e.g., nitration, sulfonation) are acidic, leading to the protonation of the ring nitrogen, which further deactivates the ring. wikipedia.orglibretexts.org Consequently, SEAr reactions on pyridine often require harsh conditions and result in low yields. youtube.com When substitution does occur, it is strongly directed to the C3 and C5 positions. quimicaorganica.orglibretexts.org

The presence of the amine group at the C3 position introduces a competing electronic effect. Amine groups are powerful activating groups and are ortho-, para-directors. pearson.com In the context of this compound, the amine group at C3 would direct incoming electrophiles to the C2, C4, and C6 positions. The final regiochemical outcome of an SEAr reaction is determined by the interplay between the deactivating effect of the ring nitrogen (favoring C3/C5) and the activating, directing effect of the C3-amine (favoring C2/C4/C6). pearson.com In polysubstituted rings, the most activating group typically governs the position of substitution. pearson.com However, the inherent unreactivity of the pyridine core remains a significant barrier to overcome. organicchemistrytutor.comyoutube.com

Protonation and Lewis Acid Adduct Formation

The 3-aminopyridine (B143674) scaffold possesses two basic sites: the endocyclic pyridine nitrogen and the exocyclic amino group. The lone pair of electrons on the pyridine nitrogen resides in an sp²-hybrid orbital and is not part of the aromatic π-system, making it available for protonation. libretexts.org In 3-aminopyridine derivatives, the ring nitrogen is generally the more basic site. reddit.com The predicted pKa for the conjugate acid of the 3-amino group is significantly lower than that of the pyridine nitrogen, indicating that protonation will occur preferentially on the ring nitrogen under most conditions. reddit.com

Both nitrogen atoms can also act as Lewis bases, forming adducts with Lewis acids. The coordination of Lewis acids to the nitrogen of pyridyl-metal complexes has been shown to dramatically accelerate subsequent bond-forming reactions. nih.gov This principle suggests that the pyridine nitrogen of this compound can readily form adducts with various Lewis acids, which can be used to modulate the reactivity of the molecule. nih.gov

Reactivity of the Pyridine Core

The pyridine ring itself, along with its substituents, serves as a platform for various transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck) at Halogenated Positions or via Bromomethyl Group

This compound and its halogenated analogues are versatile substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds. The two primary reactive sites for these couplings are a halogen atom on the pyridine ring and the benzylic-type bromomethyl group.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid. wikipedia.orglibretexts.org This reaction has been successfully applied to pyridine derivatives. For example, 5-bromo-2-methylpyridin-3-amine undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base to produce 5-aryl-2-methylpyridin-3-amines in moderate to good yields. nih.govresearchgate.net This demonstrates the feasibility of C-C bond formation at a halogenated position on the pyridine core.

Furthermore, the bromomethyl group can participate in Suzuki-Miyaura cross-coupling reactions. Benzylic bromides are known to couple with arylboronic acids under palladium catalysis. nih.gov Optimized conditions for such transformations often involve a palladium(II) acetate (B1210297) catalyst, a specialized phosphine (B1218219) ligand such as JohnPhos, and a carbonate base in a solvent like DMF, sometimes under microwave irradiation. nih.gov This offers a direct pathway to synthesize diarylmethane-like structures by coupling at the bromomethyl position. acs.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgdrugfuture.com This reaction is a powerful method for forming substituted alkenes and is widely used with aryl and vinyl halides. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound would be a suitable substrate for Heck reactions, coupling with various alkenes to introduce vinyl groups onto the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base. organic-chemistry.orgresearchgate.net

Table 2: Summary of Cross-Coupling Reactions on Pyridine and Benzylic Scaffolds

| Reaction Type | Substrate Type | Coupling Partner | Catalyst/Ligand | Base | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | nih.govresearchgate.net |

| Suzuki-Miyaura | Benzylic Bromide | Arylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | nih.gov |

| Suzuki-Miyaura | Benzylic Bromide | Potassium Aryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | acs.org |

| Heck | Aryl Halide | Alkene | Palladium complex | Organic/Inorganic Base | wikipedia.orgorganic-chemistry.org |

Functionalization via Pyridine N-Oxide Intermediates

The conversion of the pyridine nitrogen in this compound to its corresponding N-oxide significantly alters the molecule's electronic properties and reactivity, opening new avenues for functionalization. Pyridine N-oxides are generally more reactive towards both electrophilic and nucleophilic reagents compared to the parent pyridine. arkat-usa.org The N-oxide oxygen atom increases the electron density of the ring, particularly at the 2- and 4-positions, while also making the ring susceptible to reactions that are not typical for pyridines.

The oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, with hydrogen peroxide or peroxyacids being commonly employed. nih.gov The choice of oxidant is crucial to avoid unwanted side reactions, especially with the reactive bromomethyl group present. Once formed, the this compound N-oxide can serve as a versatile intermediate.

A key reaction of pyridine N-oxides is their rearrangement upon treatment with activating agents like acetic anhydride or tosyl chloride, followed by nucleophilic attack. This process, often involving an initial attack of an electrophile on the N-oxide oxygen, can lead to the introduction of substituents at the C2 or C4 positions. scripps.edu For the N-oxide of this compound, this provides a pathway to introduce functional groups ortho or para to the nitrogen, a transformation that is challenging to achieve on the parent amine. For instance, treatment with tosyl chloride could facilitate the introduction of various nucleophiles, expanding the range of accessible derivatives. arkat-usa.org The general mechanism involves the activation of the N-oxide, followed by nucleophilic addition and subsequent elimination to yield the substituted pyridine. scripps.edu

Furthermore, the N-oxide functionality can be used as a temporary directing group and subsequently removed by deoxygenation using reagents like PCl3, restoring the pyridine ring. arkat-usa.org This strategy allows for selective functionalization that would otherwise be difficult to control.

Metalation Studies

Direct metalation of pyridine rings, particularly through hydrogen-lithium exchange, is a powerful tool for C-C bond formation. However, the regioselectivity of this reaction is highly dependent on the substituents present on the ring. For this compound, several factors would influence the outcome of metalation attempts. The amino group at the 3-position is a potent ortho-directing group, which would favor deprotonation at the C2 and C4 positions.

An alternative and often more selective approach to functionalization is through halogen-metal exchange. While the target compound itself does not have a halogen on the ring, related bromo-substituted pyridines are frequently used as precursors. For example, a bromine atom on the pyridine ring can be exchanged with magnesium using reagents like isopropylmagnesium chloride (i-PrMgCl), creating a Grignard reagent. researchgate.net This intermediate can then react with various electrophiles to introduce new functional groups. This strategy highlights a potential synthetic route where a bromo-precursor to this compound could be functionalized via a Br/Mg exchange before the introduction or unmasking of the bromomethyl and amino groups.

The presence of the acidic benzylic protons on the bromomethyl group and the proton on the amino group complicates direct deprotonation of the pyridine ring using strong bases like organolithium reagents. These sites could be deprotonated preferentially, or side reactions could occur. Therefore, protecting the amino group and carefully selecting the metalating agent and reaction conditions would be critical for achieving selective C-H metalation on the pyridine ring.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Factors Influencing Regiospecificity

The regiochemical outcome of reactions involving this compound is governed by the interplay of its three distinct functional groups: the amino group, the bromomethyl group, and the pyridine nitrogen. Each group exerts electronic and steric effects that direct incoming reagents to specific positions.

Amino Group (C3): As a strong electron-donating group, the amino functionality activates the pyridine ring towards electrophilic substitution, primarily directing incoming electrophiles to the C2, C4, and C6 positions. However, under strongly acidic conditions, protonation of the pyridine nitrogen deactivates the ring, making electrophilic substitution difficult.

Bromomethyl Group (C5): The bromomethyl group is a versatile handle for nucleophilic substitution. The primary benzylic bromide is highly reactive towards a wide range of nucleophiles (e.g., amines, thiols, cyanides), leading to the formation of new C-N, C-S, or C-C bonds at the methylene (B1212753) carbon. This reaction is typically a straightforward SN2 displacement.

Pyridine Nitrogen: The nitrogen atom itself is a nucleophilic and basic site, readily reacting with electrophiles and acids. Its lone pair also directs ortho-metalation if other directing groups are absent or less powerful.

In reactions involving transient, highly reactive intermediates like pyridynes, substituents play a crucial role in directing the addition of nucleophiles. For example, in a related 3,4-pyridyne system, a C5-bromide substituent was shown to distort the pyridyne intermediate, which in turn governs the regioselectivity of nucleophilic additions, favoring attack at the C3 position. nih.gov This principle suggests that the substituents on this compound would similarly control the regioselectivity in high-energy intermediate reactions.

The table below summarizes the expected regioselectivity for different reaction types involving this compound.

| Reaction Type | Reagent Type | Primary Reactive Site(s) | Influencing Factors |

| Nucleophilic Substitution | Nucleophiles (e.g., R-NH2, R-SH) | Bromomethyl Carbon | SN2 reaction at the benzylic position. |

| Electrophilic Substitution | Electrophiles (e.g., Br2, HNO3) | C2, C4, C6 positions of the ring | Activating effect of the amino group. |

| N-Alkylation / N-Oxidation | Alkyl halides / Peroxyacids | Pyridine Nitrogen | Nucleophilicity of the ring nitrogen. |

| Metalation | Strong bases (e.g., n-BuLi) | C2 or C4 position | Directing effect of the amino group. |

Diastereoselective and Enantioselective Approaches in Derivative Synthesis

The synthesis of chiral derivatives from achiral this compound requires the introduction of one or more stereocenters in a controlled manner. This can be achieved through various diastereoselective and enantioselective strategies.

Diastereoselective Approaches: If this compound is reacted with a chiral nucleophile, the resulting product will be a mixture of diastereomers. The inherent chirality of the nucleophile can create a facial bias during the reaction, potentially leading to an excess of one diastereomer. For instance, substitution of the bromide with a chiral amine would generate a new stereocenter if the product is further functionalized.

Furthermore, cyclization reactions starting from derivatives of this compound can be highly diastereoselective. For example, a reaction cascade involving C-H activation, alkyne coupling, and electrocyclization has been used to generate highly substituted tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov Applying such a strategy to a suitably modified derivative of this compound could allow for the stereocontrolled construction of complex, fused heterocyclic systems.

Enantioselective Approaches: The creation of enantioenriched products from this achiral precursor typically involves catalysis.

Catalytic Asymmetric Synthesis: A powerful strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, rhodium-catalyzed asymmetric carbometalation has been used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors with high enantioselectivity. nih.gov A derivative of this compound could potentially be a substrate in such a transformation, leading to chiral piperidine structures.

Biocatalysis: Enzymes are highly efficient and selective catalysts for generating chiral molecules. Engineered enzymes have been developed for the enantioselective synthesis of α-trifluoromethyl amines through asymmetric N-H carbene insertion. rochester.edu This highlights the potential for biocatalytic methods to asymmetrically functionalize the amino group or a derivative thereof.

Organocatalysis: Small chiral organic molecules can catalyze enantioselective transformations. Proline-catalyzed asymmetric α-amination followed by reductive amination is a known method for producing chiral 1,2-diamines and can be used to synthesize enantiopure 3-amino pyrrolidines and piperidines. researchgate.net This type of methodology could be adapted to derivatives of this compound to build chiral heterocyclic structures.

The development of these stereoselective methods is crucial for the synthesis of biologically active molecules, where a specific enantiomer or diastereomer is often responsible for the desired therapeutic effect. nih.gov

Advanced Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

5-(Bromomethyl)pyridin-3-amine as a Versatile Synthetic Intermediate

The strategic placement of the amine and bromomethyl functionalities on the pyridine (B92270) ring at positions 3 and 5, respectively, endows this compound with a dual reactivity profile. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the amino group can act as a nucleophile or be transformed into various other functional groups. This versatility makes it an ideal starting material for the construction of a wide array of more complex molecules.

The inherent reactivity of this compound facilitates its use in the synthesis of fused heterocyclic systems. While direct examples involving this specific isomer are not extensively documented in premier literature, the synthetic utility of closely related aminopyridine derivatives provides a clear blueprint for its potential applications. For instance, analogous compounds such as 5-bromo-2-methylpyridin-3-amine (B1289001) are utilized in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to construct biaryl systems, which are precursors to complex heterocyclic structures. mdpi.comresearchgate.net The bromomethyl group in this compound can undergo intramolecular cyclization with a suitably modified amino group or with a neighboring substituent introduced via the amino functionality, leading to the formation of bicyclic and polycyclic aromatic systems.

The amino group can be acylated, sulfonylated, or diazotized, providing further avenues for elaboration. For example, diazotization of the amino group followed by a Sandmeyer-type reaction can introduce a variety of substituents at the 3-position, which can then participate in cyclization reactions with the bromomethyl group at the 5-position. This strategic functionalization is a key step in the assembly of novel heterocyclic frameworks.

Substituted pyridines are integral components of numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. nih.gov The utility of bromomethylpyridine derivatives as key intermediates in the synthesis of pharmaceutically active compounds is well-established. A notable example is the use of 3-(bromomethyl)-5-methylpyridine (B105789) in the synthesis of Rupatadine, a potent antihistamine. researchgate.net This highlights the importance of the bromomethylpyridine core as a scaffold for drug discovery.

Following this precedent, this compound is a highly attractive building block for the synthesis of novel therapeutic agents. The bromomethyl handle allows for the straightforward attachment of this pyridine core to various molecular scaffolds via alkylation of amines, phenols, thiols, and other nucleophiles. Simultaneously, the amino group can be functionalized to modulate the compound's physicochemical properties, such as solubility and basicity, or to introduce additional points of interaction with a biological target. This dual functionality allows for the rapid generation of libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, the amino group can be converted to an amide or sulfonamide, functionalities that are prevalent in a wide range of bioactive molecules.

Table 1: Examples of Bioactive Scaffolds Synthesized from Substituted Pyridine Precursors This table is illustrative and based on the reactivity of analogous pyridine building blocks.

| Precursor Analogue | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Coupling | 5-Aryl-2-methylpyridin-3-amine | Antibacterial, Antithrombolytic mdpi.com |

| 3-(Bromomethyl)-5-methylpyridine | Nucleophilic Substitution | Rupatadine core | Allergic Rhinitis researchgate.net |

| 2-Amino-5-bromopyridine | Nitration, Reduction | 2,3-Diaminopyridine derivatives | Precursors for fused heterocycles |

The structural motifs found in natural products often serve as inspiration for the design of new therapeutic agents. While there are no prominent examples in the literature detailing the use of this compound in the total synthesis of a natural product, its potential as a key fragment is significant. Many complex alkaloids and marine natural products feature substituted pyridine rings. nih.gov The ability to introduce the 3-amino-5-(functionalized methyl)pyridine moiety using this compound could provide a convergent and efficient route to these complex targets.

Furthermore, the synthesis of natural product analogues for structure-activity relationship (SAR) studies is a critical component of medicinal chemistry. This compound can be employed to create analogues of natural products where a different substituted aromatic ring is replaced by the 3-aminopyridine (B143674) moiety. This can lead to the discovery of novel compounds with improved potency, selectivity, or pharmacokinetic profiles. The synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin, for example, has led to the discovery of a new class of H3 antagonists. nih.gov This demonstrates the power of using versatile building blocks to explore new chemical space around a natural product scaffold.

Utility in Catalyst and Ligand Design

The pyridine nitrogen atom is a well-known coordinating atom in transition metal catalysis. The design of novel ligands is crucial for the development of new and more efficient catalytic systems. The amino group in this compound provides a convenient handle for the incorporation of this pyridine unit into larger ligand frameworks. For instance, the amino group can be reacted with aldehydes or ketones to form Schiff base ligands, or it can be used to link the pyridine to a chiral backbone to create asymmetric catalysts.

While specific applications of this compound in catalyst and ligand design are yet to be widely reported, the principles are well-established with other aminopyridine derivatives. The resulting ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyridine ring, modulated by the amino and bromomethyl substituents, can influence the catalytic activity of the corresponding metal complexes.

Development of New Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound also makes it a valuable tool for the development of novel synthetic methodologies. For example, its bifunctional nature could be exploited in domino or multicomponent reactions to rapidly construct complex molecules from simple starting materials. A reaction cascade could be initiated at the bromomethyl group, followed by a subsequent transformation involving the amino group, all in a single pot.

The development of such methodologies is a key area of research in modern organic synthesis, as it allows for the efficient and atom-economical construction of molecular complexity. The exploration of the reactivity of this compound under various reaction conditions, including photoredox catalysis and enzymatic transformations, could lead to the discovery of new and powerful synthetic tools for the preparation of valuable chemical entities.

Therefore, it is not possible to generate the article with the specified detailed research findings and data tables as the primary research content does not appear to be available in the public domain. Any attempt to create such content would involve speculation or the use of data from unrelated compounds, which would not adhere to the instructions provided.

Computational Chemistry Studies on 5 Bromomethyl Pyridin 3 Amine and Its Derivatives

Mechanistic Pathway Elucidation through Computational Modeling

Thermodynamic and Kinetic Profiling of Reactions

While specific experimental thermodynamic and kinetic data for reactions involving 5-(Bromomethyl)pyridin-3-amine are not extensively documented in publicly available literature, computational methods offer a robust framework for their prediction. Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms and energetics. For instance, in reactions such as nucleophilic substitution at the bromomethyl group, DFT calculations can elucidate the transition state structures and compute the activation energies, thereby providing a kinetic profile of the reaction.

Similarly, the thermodynamic landscape of a reaction can be mapped by calculating the Gibbs free energy change (ΔG) between reactants and products. This allows for the determination of reaction spontaneity and equilibrium constants. For example, in a hypothetical reaction where the bromine atom is substituted by a nucleophile, computational models can predict whether the forward reaction is thermodynamically favorable.

Table 1: Hypothetical Thermodynamic Data for a Nucleophilic Substitution Reaction of this compound

| Parameter | Calculated Value (kcal/mol) | Implication |

| Enthalpy of Reaction (ΔH) | -15.2 | Exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 | Spontaneous reaction |

| Activation Energy (Ea) | 20.8 | Moderate reaction rate at room temperature |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific quantum chemical calculations.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts and the nature of the forces holding the crystal together. For this compound, a Hirshfeld surface analysis would likely reveal the significance of hydrogen bonding, halogen bonding, and π-π stacking interactions.

The dnorm surface plot, a key feature of Hirshfeld analysis, uses a color scale to highlight regions of close contact. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. For this compound, prominent red spots would be expected near the amine group's hydrogen atoms and the pyridine (B92270) nitrogen, indicative of N-H···N hydrogen bonding. The bromine atom could also participate in halogen bonding, appearing as a distinct interaction region on the surface. najah.edunih.govnih.gov

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. By decomposing the full fingerprint plot into contributions from specific atom pairs, the percentage contribution of each interaction to the total crystal packing can be determined. nih.govscirp.org

Table 2: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

| H···H | 45 - 55 |

| C···H/H···C | 15 - 25 |

| N···H/H···N | 10 - 15 |

| Br···H/H···Br | 5 - 10 |

| C···C | 3 - 7 |

Note: These percentages are estimations based on analyses of similar bromo- and amino-substituted aromatic compounds. nih.gov

Predicting Reactivity and Selectivity via Theoretical Calculations

Theoretical calculations are instrumental in predicting the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO energy gap generally implies higher chemical reactivity. ijret.orgresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, while the LUMO may have significant contributions from the bromomethyl group, particularly the C-Br antibonding orbital. This would suggest that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the methylene (B1212753) carbon.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the pyridine nitrogen and the amine group, and a positive potential around the hydrogen atoms of the amine group and the methylene group attached to the bromine. mdpi.com

Table 3: Calculated Reactivity Descriptors for Pyridine and a Substituted Pyridine Derivative (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Global Electrophilicity Index (ω) |

| Pyridine | -6.89 | -0.54 | 6.35 | 1.98 |

| 3-Aminopyridine (B143674) | -5.72 | -0.21 | 5.51 | 1.75 |

Note: This data is based on general computational values for similar compounds and serves to illustrate the trends. Specific calculations for this compound would be required for precise values. ijret.org

Despite a comprehensive search for the specific analytical data required for "this compound," publicly available, detailed experimental results for advanced analytical techniques such as ¹H NMR, ¹³C NMR, 2D NMR, EI-MS, and HRMS could not be located. While the compound is commercially available and mentioned in chemical literature, the specific, in-depth spectral analysis requested for this article is not present in the accessible resources.

Scientific publications detailing the synthesis of this compound, which would typically include such characterization data in their supplementary information, were not found to contain the complete and specific details required to fulfill the user's request for a thorough and data-rich article on its advanced analytical characterization. Therefore, it is not possible to provide the detailed research findings and interactive data tables as instructed in the outline.

To generate the requested article, access to a publication that explicitly details the synthesis and comprehensive spectroscopic analysis of this compound is necessary. Without this primary source data, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Analytical Characterization Techniques for Research on 5 Bromomethyl Pyridin 3 Amine

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the analysis of complex mixtures, making it highly suitable for monitoring the progress of reactions that synthesize 5-(Bromomethyl)pyridin-3-amine. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry.

In a typical application, the reaction mixture is injected into an HPLC system, where the components are separated based on their affinity for the stationary and mobile phases. For aromatic amines, reversed-phase chromatography is commonly employed. Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺.

The tandem mass spectrometry (MS/MS) capability allows for the selection of the parent ion of interest, which is then fragmented to produce a characteristic pattern of daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, enabling the unambiguous identification and quantification of this compound even in the presence of starting materials, reagents, and byproducts. The specificity of MRM significantly reduces sample preparation time and provides high accuracy and reproducibility.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

For this compound, growing a suitable single crystal allows for its analysis by Single Crystal X-ray Diffraction (SCXRD). This technique provides unequivocal proof of the compound's molecular structure. The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data yields precise information about:

The spatial arrangement of atoms within the crystal lattice.

Intramolecular bond lengths and angles.

The planarity of the pyridine (B92270) ring.

The conformation of the bromomethyl group relative to the ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. As a primary aromatic amine, it is expected to show two N-H stretching bands.

Key expected vibrational modes for this compound include:

N-H Stretching : Primary amines typically display two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

N-H Bending : A scissoring vibration for the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.

C-N Stretching : For aromatic amines, a strong C-N stretching band is typically observed between 1335-1250 cm⁻¹.

Aromatic C-H and C=C Stretching : Vibrations associated with the pyridine ring would appear in the regions of 3100-3000 cm⁻¹ (C-H stretching) and 1600-1450 cm⁻¹ (C=C and C=N ring stretching).

C-Br Stretching : The carbon-bromine bond of the bromomethyl group will have a characteristic stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 |

| Bromomethyl (-CH₂Br) | C-Br Stretch | < 800 |

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the pyridine ring and the amino substituent. Aromatic amines exhibit characteristic absorption spectra. The presence of the lone pair of electrons on the nitrogen atom of the amino group interacts with the π-electron system of the pyridine ring, causing a bathochromic (red) shift in the absorption maximum to a longer wavelength compared to an unsubstituted pyridine ring.

While simple alkyl amines absorb in a region around 200 nm, which is of limited analytical value, the conjugation in arylamines shifts the absorption to more accessible wavelengths. For example, the absorption maximum (λmax) for aniline (B41778) is shifted to 280 nm compared to 256 nm for benzene (B151609). A similar shift would be expected for this compound, with absorption bands attributable to π → π* and n → π* transitions within the molecule. This technique can be used for quantitative analysis and to gain insight into the electronic structure of the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both determining the purity of a synthesized compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of non-volatile organic compounds like this compound. The most common mode for this type of analysis is reversed-phase HPLC.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system.

Stationary Phase : A nonpolar stationary phase, such as C18-silica, is commonly used.

Mobile Phase : A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components from the column. An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure that the amine is protonated, which results in better peak shape and reproducible retention times.

Detection : A UV detector is most commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods developed for analytical purposes are often scalable and can be adapted for preparative separation to isolate the pure compound.

The table below outlines a typical set of HPLC conditions for the analysis of pyridine derivatives.

| Parameter | Condition |

| Column | Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., 0.1% Formic Acid) |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Column Chromatography for Purification

Column chromatography is a cornerstone technique in synthetic chemistry for the separation and purification of compounds from reaction mixtures. The principle of this method relies on the differential partitioning of individual components between a stationary phase, packed into a column, and a mobile phase that percolates through it. For pyridine derivatives, particularly those containing reactive functional groups like a bromomethyl group and an amine, this technique is essential for isolating the target molecule from starting materials, byproducts, and other impurities.

The purification of amine-containing compounds such as this compound by column chromatography on standard silica (B1680970) gel can present challenges. The basic nature of the amine group can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel. This interaction can result in poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound onto the stationary phase. biotage.com To mitigate these issues, several strategies are employed. One common approach is to deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase. biotage.com This additive competes with the amine compound for the acidic sites on the silica, leading to improved elution and better peak shape.

An alternative strategy involves using a different stationary phase altogether. Options include basic alumina (B75360) or amine-functionalized silica, which provide a more inert surface for the separation of basic compounds, often allowing for purification with neutral solvent systems like hexane (B92381)/ethyl acetate (B1210297). biotage.comresearchgate.net

Research Findings on Purification Protocols

In practice, the purification of brominated pyridine derivatives often utilizes silica gel as the stationary phase with a gradient elution system. The process typically starts with a less polar solvent system to elute non-polar impurities, and the polarity is gradually increased to elute the desired, more polar product.

For compounds structurally related to this compound, various solvent systems have been successfully employed. The selection of the mobile phase is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC) to find the optimal solvent ratio for separation. For instance, mixtures of petroleum ether (PE) or hexane with ethyl acetate (EA) are very common. rsc.org Other systems include dichloromethane (B109758) (DCM) paired with methanol (MeOH) for more polar compounds. rsc.org

The following tables summarize typical column chromatography conditions reported for the purification of various substituted pyridine compounds, which can serve as a guide for developing a protocol for this compound.

Table 1: Normal-Phase Column Chromatography Conditions for Pyridine Derivatives

| Compound/Substrate | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 4-Bromomethyl-2-trifluoromethyl-pyridine | Silica Gel | Hexane / Ethyl Acetate (8:2) | |

| Product from 3-hydroxybenzaldehyde (B18108) and 4-(Bromomethyl)pyridine | Silica Gel | Petroleum Ether / Ethyl Acetate (3:2) | rsc.org |

| Benzyl-pyridin-3-yl-amine | Silica Gel | Ethyl Acetate | wiley-vch.de |

| General Pyridine Derivative | Silica Gel | Dichloromethane / Methanol (20:1) | rsc.org |

| Benzyl-(3-chloro-phenyl)-amine | Silica Gel | Pentane / Diethyl Ether (5:1) | wiley-vch.de |

| tris(3-pyridylmethyl)cyclotriguaiacylene | Silica Gel | Dichloromethane / 5% Methanol | rsc.org |

Table 2: Specialized and HPLC Column Chromatography Conditions

| Analyte | Column Type | Stationary Phase | Mobile Phase Details | Detection | Reference |

|---|---|---|---|---|---|

| Pyridine | Primesep 100 | Mixed-mode | Acetonitrile, Water, 0.05% H₂SO₄ (gradient) | UV 250 nm | sielc.com |

| Pyridine, 3-Bromopyridine | Amaze SC | Mixed-mode (Reversed-phase, Cation-exchange) | Acetonitrile, Water, Ammonium Formate pH 3 (gradient) | UV 254 nm | helixchrom.com |

| Tricyclic Amines | Biotage® KP-NH | Amine-functionalized Silica | Hexane / Ethyl Acetate (gradient) | Not Specified | biotage.com |

| General Pyridine Derivative | Agilent HPLC | Reversed-phase | Acetonitrile / 0.1% Trifluoroacetic acid in water (30:70) | UV 220 nm | researchgate.net |

It is important to note that compounds like 3-bromomethyl pyridine are known to be unstable and can polymerize in their solid state. rsc.org Therefore, after synthesis and initial workup, the crude product is often extracted and the resulting solution is used immediately for the next step or for purification without isolating the intermediate in a pure, solid form. rsc.org This inherent instability underscores the need for efficient and rapid purification methods like column chromatography.

Derivatization Strategies for Enhanced Utility in Chemical Research

Derivatization of the Amino Group for Analytical Purposes

The primary amino group on the pyridine (B92270) ring is a versatile handle for chemical modification. For analytical applications, derivatization is often performed to enhance the detectability of the molecule, especially in complex matrices where the parent compound may not have a strong analytical signal.

Common derivatizing agents for primary amines include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (Fmoc-Cl). These reagents react with the amino group to form stable derivatives that are highly responsive to UV-Vis or fluorescence detectors. For instance, dansyl chloride reacts with primary amines to produce highly fluorescent sulfonamide adducts.

Table 1: Examples of Chromophoric and Fluorophoric Derivatizing Agents for Primary Amines

| Derivatizing Agent | Type of Tag | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) |

|---|---|---|---|

| Dansyl Chloride | Fluorophore | 330-350 | 510-540 |

| Dabsyl Chloride | Chromophore | 436 (absorbance max) | - |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorophore | 265 | 340 |

| o-Phthalaldehyde (OPA) | Fluorophore (requires thiol) | 340 | 455 |

This table presents generally used derivatizing agents for primary amines and their typical spectral properties. The exact wavelengths can vary depending on the solvent and the structure of the analyte.

The derivatization of 5-(Bromomethyl)pyridin-3-amine with such reagents would proceed through the nucleophilic attack of the amino group on the electrophilic center of the derivatizing agent. The resulting derivative would then be readily quantifiable by chromatographic methods.

While this compound itself is not chiral, it can be used as a derivatizing agent for the analysis of chiral compounds, or it could be a synthon for chiral molecules where subsequent analysis of enantiomeric purity is required. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using achiral chromatographic techniques like HPLC or GC. wikipedia.org

A well-known example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org In a hypothetical scenario where a chiral center is introduced to this compound, its enantiomeric excess could be determined by reacting it with a chiral derivatizing agent. The choice of CDA depends on the functional group available for derivatization on the analyte. For an amino group, chiral isothiocyanates or chloroformates are often employed.

Table 2: Common Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Linkage | Analytical Method |

|---|---|---|---|

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Amine | Urea | HPLC, NMR |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Amine | Amine | HPLC |

| (-)-Menthyl chloroformate | Amine | Carbamate | GC, HPLC |

This table provides examples of chiral derivatizing agents commonly used for the analysis of chiral amines.

The derivatization of a chiral amine with a CDA results in diastereomers that can be resolved chromatographically, allowing for the determination of the enantiomeric ratio of the original sample.

Derivatization of the Bromomethyl Group for Targeted Synthesis

The bromomethyl group is a highly reactive benzylic bromide, making it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse derivatives for various applications.

The bromomethyl group can be functionalized with specific tags for applications in chemical sensing and biological probing. For instance, a fluorescent tag could be introduced to create a fluorescent probe. The synthesis of such a probe would involve the reaction of this compound with a nucleophilic fluorescent molecule, such as a thiol- or amine-containing fluorophore.

An example of a potential application is the development of fluorescent sensors for metal ions. By attaching a chelating agent to the bromomethyl group, a new ligand is formed. Upon binding to a specific metal ion, the fluorescence properties of the molecule could be altered, allowing for the detection and quantification of the metal ion. While no specific examples for this compound are documented, this is a common strategy in sensor design. nih.gov

In medicinal chemistry, the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is a cornerstone of drug discovery. This process, known as the study of structure-activity relationships (SAR), helps in identifying the key structural features responsible for the desired biological effect. nih.govnih.gov The reactivity of the bromomethyl group in this compound makes it an ideal starting point for generating a library of derivatives for SAR studies.

A variety of nucleophiles can be used to displace the bromide, leading to a wide range of derivatives with different steric and electronic properties. For example, reaction with different amines, thiols, alcohols, or carboxylates would yield new amines, thioethers, ethers, and esters, respectively. These modifications at the 5-position of the pyridine ring can significantly influence the molecule's interaction with a biological target. nih.gov

Table 3: Potential Nucleophiles for Derivatization of the Bromomethyl Group

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Amines | Piperidine (B6355638) | Tertiary Amine | SAR studies |

| Thiols | Thiophenol | Thioether | SAR studies |

| Alcohols/Phenols | Phenol | Ether | SAR studies |

| Carboxylates | Sodium Acetate (B1210297) | Ester | SAR studies |

| Azides | Sodium Azide (B81097) | Azide | Click chemistry precursor |

This table illustrates the versatility of the bromomethyl group for introducing diverse chemical moieties through nucleophilic substitution, which is a key strategy in SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.